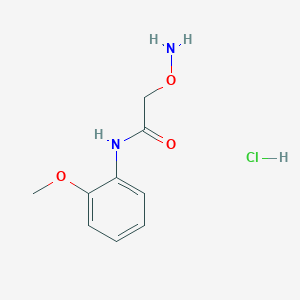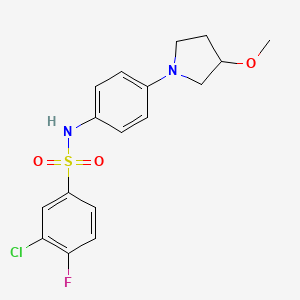![molecular formula C13H15ClN4 B2992849 3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile CAS No. 344276-15-9](/img/structure/B2992849.png)
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile” is a chemical compound with the molecular formula C13H15ClN4 . It belongs to the class of piperazine derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes yield pharmaceutical intermediates with confirmed structures through IR and 1H-NMR analysis, highlighting their relevance in the synthesis of complex organic compounds (Quan, 2006).
Biological Screening
Piperazine derivatives have been synthesized and screened for biological activity against various bacteria and fungi. Some compounds showed moderate activity, emphasizing the potential of piperazine-based compounds in developing new antimicrobial agents. These findings are supported by the structural elucidation of products through IR, 1HNMR, Mass spectral data, elemental analysis, and thin layer Chromatography (J.V.Guna et al., 2009).
Anticancer Activity
Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety has shown promising anticancer activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions exhibited significant antiproliferative effects, comparable to established anticancer drugs like cisplatin. This highlights the therapeutic potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Electronic and Molecular Properties
Studies on compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride have delved into their structural, electronic, and biological properties through synthesis, spectral data analysis, and molecular docking studies. These investigations provide insights into the potential applications of piperazine derivatives in drug development and their interactions with biological targets such as prostate-specific membrane proteins (Bhat et al., 2018).
Novel Drug Screening Methods
Recent advancements include the development of rapid and simple electrochemical methods for detecting piperazine derivatives in forensic samples. This approach, utilizing disposable screen-printed carbon electrodes and square-wave voltammetry, offers a promising tool for the preliminary analysis of seized synthetic drugs, highlighting the versatility of piperazine derivatives in various scientific and investigative contexts (Silva et al., 2021).
Zukünftige Richtungen
The future directions for the study of “3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Piperazine derivatives show a wide range of biological and pharmaceutical activity , suggesting potential for future research in these areas.
Eigenschaften
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIWWUISGXOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2992772.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine](/img/structure/B2992773.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)
![2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2992780.png)

![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)
![(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B2992783.png)

